Glucosulfone sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium glucosulfone involves the sulfonation of glucose derivatives. The process typically includes the reaction of glucose with sulfonating agents under controlled conditions to introduce sulfonic acid groups. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of sodium glucosulfone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium glucosulfone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions to form different sulfonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfides.
Substitution: Sulfonate esters.
Scientific Research Applications
Sodium glucosulfone has been extensively studied for its applications in various fields:
Mechanism of Action
Sodium glucosulfone exerts its effects by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a critical substrate for folate biosynthesis. By blocking the condensation of PABA with dihydropteroate diphosphate, it prevents the formation of dihydrofolic acid, leading to the depletion of essential nucleotides required for bacterial growth .
Comparison with Similar Compounds
Dapsone: A more effective oral sulfone that replaced sodium glucosulfone in the treatment of leprosy.
Sulfoxone Sodium: Another sulfone drug used for similar applications.
Comparison:
Dapsone: More effective and has a better safety profile compared to sodium glucosulfone.
Sulfoxone Sodium: Similar in structure and function but may have different pharmacokinetic properties.
Sodium glucosulfone remains a significant compound in the history of antimicrobial therapy, particularly for its role in the early treatment of leprosy and tuberculosis.
Properties
CAS No. |
554-18-7 |
---|---|
Molecular Formula |
C24H34N2Na2O18S3 |
Molecular Weight |
780.7 g/mol |
IUPAC Name |
disodium;2,3,4,5,6-pentahydroxy-1-[4-[4-[(2,3,4,5,6-pentahydroxy-1-sulfonatohexyl)amino]phenyl]sulfonylanilino]hexane-1-sulfonate |
InChI |
InChI=1S/C24H36N2O18S3.2Na/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28;;/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
NLLGJEMIZSAJFN-UHFFFAOYSA-L |
Isomeric SMILES |
C1=CC(=CC=C1NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
554-18-7 | |
Related CAS |
551-89-3 (Parent) |
Synonyms |
glucosulfone glucosulfone disodium glucosulfone sodium glucosulfone, disodium salt Promin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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